



# Application of Hydroxyethyl Starch in the Cryopreservation of Cells

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

# Introduction

Cryopreservation is a critical technology for the long-term storage of biological materials, including various cell types for research, therapeutic, and drug development purposes. The process involves preserving cells at sub-zero temperatures, typically in liquid nitrogen, to halt biological activity and prevent degradation. A key component of successful cryopreservation is the use of cryoprotective agents (CPAs) that mitigate cellular damage during freezing and thawing. **Hydroxyethyl** starch (HES) has emerged as a valuable cryoprotectant, often used as an alternative or in combination with other agents like dimethyl sulfoxide (DMSO). HES is a non-permeating CPA, meaning it primarily exerts its protective effects from outside the cell.[1] [2] Its proposed mechanisms of action include absorbing extracellular water, which dehydrates the cells and reduces the formation of damaging intracellular ice crystals.[2] This process helps to stabilize the cell membrane during the freezing process.[2] HES is particularly noted for its lower toxicity compared to permeating CPAs like DMSO, making it a favorable option for the cryopreservation of cells intended for clinical applications.[2][3][4]

These application notes provide a comprehensive overview of the use of HES in cell cryopreservation, including its mechanisms, quantitative data on its efficacy with various cell types, and detailed experimental protocols.



# Data Presentation: Efficacy of HES in Cell Cryopreservation

The following tables summarize quantitative data from various studies on the effectiveness of **hydroxyethyl** starch in the cryopreservation of different cell types.

Table 1: Cryopreservation of Red Blood Cells (RBCs) using HES

Cell Type	HES Concentration	Other Cryoprotectant s	Post-Thaw Recovery (%)	Reference
Human RBCs	11.5% (w/w)	30 mM pBrPh- Glc (IRI)	Quantitative	[5]
Human RBCs	14%	None	97	[3][6]
Avian RBCs	7.5%	None	99.57 ± 0.04	[3]
Avian RBCs	20%	None	Similar to 10% DMSO	[3]
Ovine RBCs	17.5%	Poly(vinyl alcohol) (PVA)	~52% (with fast thaw)	[7]

IRI: Ice Recrystallization Inhibitor

Table 2: Cryopreservation of Pancreatic Islets using HES



Cell Type	HES Type & Concentrati on	Other Cryoprotect ants	Islet Recovery (%) (Day 3)	Islet Viability (%) (Day 3)	Reference
Mouse Pancreatic Islets	4% HES 130/0.4	None	80.28 ± 1.88	70.29 ± 11.20	[2][8]
Mouse Pancreatic Islets	4% HES 200/0.5	None	85.31 ± 1.95	75.94 ± 5.75	[2][8]
Mouse Pancreatic Islets	(Control)	10% DMSO	74.80 ± 3.25	54.15 ± 20.68	[2][8]

Table 3: Cryopreservation of Hematopoietic Stem Cells (HSCs) using HES



Cell Type	HES Concentration	Other Cryoprotectant s	Post-Thaw Viable CD34+ Cell Recovery (%)	Reference
Umbilical Cord Blood	HES-based method (21 mL buffy coat)	DMSO	72.7 ± 14.4	[9]
Umbilical Cord Blood	HES-based method (42 mL buffy coat)	DMSO	83.4 ± 14.7	[9]
Umbilical Cord Blood	Non-HES method (21 mL buffy coat)	DMSO	45.4 ± 16.4	[9]
Umbilical Cord Blood	Non-HES method (42 mL buffy coat)	DMSO	67.3 ± 14.5	[9]
Rat Mesenchymal Stem Cells	5% HES 450	5% DMSO	Good cryoprotection	[10]
Rat Mesenchymal Stem Cells	10% HES 450	None	Low cell viability	[10]

# **Experimental Protocols**

# Protocol 1: Cryopreservation of Red Blood Cells (RBCs) with HES

This protocol is a generalized procedure based on methodologies that have demonstrated high recovery rates for human red blood cells.[5][6]

### Materials:

Red Blood Cell concentrate



- Cryopreservation solution: 14% (w/v) **Hydroxyethyl** Starch in a suitable buffer (e.g., saline)
- Cryovials or cryobags
- Controlled-rate freezer
- Liquid nitrogen storage tank
- Water bath for thawing

### Procedure:

- Preparation of RBCs: If necessary, wash the RBCs to remove plasma proteins and leukocytes.[6]
- Addition of Cryoprotectant: Slowly add an equal volume of the 14% HES cryopreservation solution to the packed RBCs at room temperature with gentle mixing.
- Equilibration: Allow the cell suspension to equilibrate for 10-15 minutes at room temperature.
- Freezing:
  - Dispense the cell suspension into cryovials or cryobags.
  - Place the containers in a controlled-rate freezer.
  - Cool the samples at a rate of 1-2°C per minute down to -40°C.[11]
  - After reaching -40°C, the cooling rate can be increased to 3-5°C per minute down to a target temperature of -120°C.[11]
  - Transfer the cryopreserved cells to a liquid nitrogen vapor phase storage tank for longterm storage at temperatures below -135°C.[12]
- Thawing:
  - Rapidly thaw the cryopreserved RBCs by placing the container in a 37°C water bath until all visible ice has melted.[11]



 Post-Thaw Processing: Depending on the intended application, HES can be removed by washing the cells with an appropriate buffer. However, for some applications, unwashed HES-cryopreserved RBCs can be used.[3][4]

# Protocol 2: Cryopreservation of Pancreatic Islets with HES

This protocol is based on a study demonstrating improved survival and function of mouse pancreatic islets cryopreserved with HES compared to DMSO.[2][8][13]

### Materials:

- Isolated pancreatic islets
- Culture medium (e.g., RPMI-1640)
- Cryopreservation solution: 4% (w/v) HES (e.g., HES 200/0.5) in culture medium
- Cryovials
- Controlled-rate freezer or a programmable freezer
- Liquid nitrogen storage tank
- Water bath for thawing

## Procedure:

- Islet Preparation: Culture isolated islets for one day prior to cryopreservation.
- Addition of Cryoprotectant:
  - Gently pellet the islets by centrifugation.
  - Resuspend the islets in the 4% HES cryopreservation solution.
- Equilibration: Incubate the islets in the cryopreservation solution for 10 minutes at room temperature.



# · Freezing:

- Transfer the islet suspension to cryovials.
- Use a controlled cooling protocol, for example: cool from 4°C to -7°C at 1°C/min, hold at -7°C for 10 minutes for ice nucleation, then cool to -40°C at 0.5°C/min, and finally cool to -150°C at 10°C/min.
- Store the cryovials in liquid nitrogen.
- Thawing:
  - Rapidly thaw the islets by immersing the cryovial in a 37°C water bath.
- Post-Thaw Culture:
  - Immediately after thawing, dilute the cryoprotectant by adding fresh, warm culture medium.
  - Pellet the islets and resuspend them in fresh culture medium.
  - Culture the islets to assess viability and function.

# Protocol 3: Cryopreservation of Hematopoietic Stem Cells (HSCs) from Cord Blood using HES

HES is widely used in cord blood processing to separate red blood cells before cryopreservation.[14][15] This protocol outlines the general steps for processing and cryopreserving HSCs from umbilical cord blood.

# Materials:

- Umbilical Cord Blood (UCB) unit
- Hydroxyethyl starch (HES) solution (e.g., 6% Hetastarch)
- Dimethyl sulfoxide (DMSO)



- Cryopreservation medium (e.g., cell culture medium with serum or albumin)
- Sterile centrifuge tubes or blood bags
- Automated cell processing system (optional, e.g., Sepax) or manual processing equipment
- Cryobags
- · Controlled-rate freezer
- Liquid nitrogen storage tank

### Procedure:

- Red Blood Cell Depletion (using HES):
  - Add HES solution to the UCB unit (a common ratio is 1 part HES to 5 parts UCB).
  - Allow the RBCs to sediment by gravity for 30-60 minutes.
  - Collect the upper layer containing the buffy coat (rich in white blood cells and HSCs).[15]
- Volume Reduction and Cell Concentration:
  - Centrifuge the collected buffy coat to pellet the cells.
  - Remove the supernatant to achieve the desired final volume.
- Addition of Cryoprotectant:
  - Prepare a cryopreservation solution containing DMSO. A common final concentration is
     10% DMSO, often in combination with HES and/or albumin.[11][16]
  - Slowly add the cryopreservation solution to the concentrated cell suspension on ice to minimize osmotic stress.
- Freezing:
  - Transfer the final cell suspension to a cryobag.



- Use a controlled-rate freezer with a cooling rate of approximately 1-2°C per minute down to at least -80°C.[11][12]
- Transfer the cryobag to the vapor phase of a liquid nitrogen freezer for long-term storage.
   [11]
- Thawing:
  - Thaw the cryobag rapidly in a 37°C water bath.
- Post-Thaw Washing (DMSO Removal):
  - To minimize DMSO toxicity upon infusion, the thawed cells are often washed. A washing solution containing HES can improve cell recovery and reduce cell clumping.[17]

# **Visualizations**

# Extracellular Space Intracellular Space Water Cell Water Dehydrated Cell Cell Membrane Stability Reduced Ice Crystals

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Caption: Proposed mechanism of **hydroxyethyl** starch (HES) as a non-permeating cryoprotectant.

# General Experimental Workflow for Cell Cryopreservation with HES Start: Cell Suspension Cell Preparation (e.g., washing, concentration) Slow Addition of **HES-containing Cryoprotectant** Equilibration Controlled-Rate Freezing (1-2°C/min to -40°C, then faster to -120°C) Long-Term Storage (Liquid Nitrogen Vapor Phase) Rapid Thawing (37°C Water Bath) Post-Thaw Processing (e.g., washing to remove CPA)

End: Viable Cells for Use



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